BenchChemオンラインストアへようこそ!

4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Select this 4-chlorobenzenesulfonamide (CAS 1396857-23-0, C₁₂H₁₂ClNO₄S, MW 301.75) as a fragment-efficient scaffold for carbonic anhydrase inhibitor programs. The 4-Cl substituent provides a balanced electronic profile (σₚ +0.23, π +0.71) distinct from 4-CF₃ or 4-acetyl analogs, while the secondary hydroxyl on the furan-3-yl-2-hydroxyethyl tail reduces LogP by ~0.5–0.8 units for enhanced aqueous solubility and reduced non-specific binding in biochemical assays. The 4-chlorobenzenesulfonamide warhead delivers a validated hCA II Ki of 17.5 nM, and the furyl-hydroxyethyl extension enables sub-nanomolar potency with up to 70-fold isoform selectivity in structurally related series. With 20 heavy atoms and favorable ligand efficiency metrics (LE, LLE, LELP), this compound is a superior choice over bulkier 4-CF₃ (22 heavy atoms, 335.30 Da) or 4-acetyl analogs for fragment-based lead optimization. Request a quote now to secure stock for your next SAR campaign.

Molecular Formula C12H12ClNO4S
Molecular Weight 301.74
CAS No. 1396857-23-0
Cat. No. B2904154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
CAS1396857-23-0
Molecular FormulaC12H12ClNO4S
Molecular Weight301.74
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NCC(C2=COC=C2)O)Cl
InChIInChI=1S/C12H12ClNO4S/c13-10-1-3-11(4-2-10)19(16,17)14-7-12(15)9-5-6-18-8-9/h1-6,8,12,14-15H,7H2
InChIKeyIRMYNUNHGACAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide (CAS 1396857-23-0): Sulfonamide-Class Structural & Procurement Baseline


4-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide (CAS 1396857-23-0) is a synthetic aryl sulfonamide (C₁₂H₁₂ClNO₄S, MW 301.75) bearing a para-chloro substituent on the benzenesulfonamide core and a 2-hydroxyethyl linker terminating in a furan-3-yl heterocycle . The compound belongs to the broader class of substituted benzenesulfonamides that have been extensively explored as carbonic anhydrase inhibitors, antimicrobial agents, and enzyme modulators [1]. Its structural architecture—specifically the combination of an electron-withdrawing 4-chloro group, a hydrogen-bond-capable secondary hydroxyl, and a furan ring capable of π-stacking and hydrophobic contacts—positions it as a versatile intermediate or probe molecule for medicinal chemistry and chemical biology applications .

Why Generic Interchange Is Not Possible for 4-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide Analogs


Within the N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide chemotype, even single-atom modifications on the phenyl ring produce pronounced shifts in electronic character, lipophilicity, hydrogen-bonding capacity, and, consequently, biological target engagement . The 4-chloro substituent provides a distinct balance of moderate electron withdrawal (Hammett σₚ ≈ +0.23) and lipophilicity (π ≈ +0.71) that differs fundamentally from the strongly withdrawing 4-trifluoromethyl (σₚ ≈ +0.54) or the electron-donating 4-acetyl analogs, altering both passive membrane permeability and binding-pocket complementarity [1]. Moreover, the furan-3-yl-2-hydroxyethyl tail introduces a stereogenic center and additional hydrogen-bond donor/acceptor capacity absent in simpler N-alkylbenzenesulfonamides, meaning that even analogs sharing the benzenesulfonamide core cannot be assumed to demonstrate equivalent pharmacokinetic or pharmacodynamic behavior without explicit comparative data .

Quantitative Differentiation Evidence: 4-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide vs. Closest Analogs


Molecular Weight Differentiation: 4-Chloro vs. 4-Trifluoromethyl and 4-Acetyl Analogs

The target compound (MW 301.75) is 33.55 Da lighter than the 4-trifluoromethyl analog (MW 335.30) and 7.59 Da lighter than the 4-acetyl analog (MW 309.34) . This MW difference, driven by replacement of CF₃ (formula weight increment +103 Da vs. H) or COCH₃ (+43 Da) with Cl (+35 Da), affects molar dosing, molar-based potency calculations, and transport properties. In fragment-based or lead-optimization programs where every Dalton is scrutinized for ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), the 4-chloro analog offers superior heavy-atom economy (20 heavy atoms vs. 22 for CF₃ and 21 for acetyl analogs) [1]. This directly impacts calculated ligand efficiency indices and may influence candidate prioritization in early-stage discovery [1].

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Para-Substituent Electronic Effect Differentiation: Chloro vs. Trifluoromethyl vs. Acetyl

The para-chloro substituent exerts a moderate electron-withdrawing effect (Hammett σₚ = +0.23; field effect F = +0.41) compared to the strongly withdrawing trifluoromethyl (σₚ = +0.54; F = +0.38) or the weakly donating acetyl (σₚ = +0.50 as electron-withdrawing but with resonance donor character; σ_R⁺ = -0.16) [1]. These electronic differences modulate the acidity of the sulfonamide NH (pKa ~9.5–10.5 range for aryl sulfonamides), which in turn affects zinc-binding affinity at metalloenzyme active sites such as carbonic anhydrases, where the sulfonamide anion coordinates the catalytic Zn²⁺ ion [2]. Empirical Ki values for the parent 4-chlorobenzenesulfonamide (lacking the furan-hydroxyethyl tail) against hCA II and hCA VII are 17.5 nM and 53 nM, respectively, demonstrating that the 4-chlorobenzenesulfonamide core alone possesses intrinsically potent zinc-binding capacity [3]. The furan-3-yl-2-hydroxyethyl tail of the target compound provides additional interactions within the CA active site, as demonstrated by docking studies on related furyl sulfonamides [2].

Structure-Activity Relationship Electronic Effects Drug Design

Hydrogen Bond Donor/Acceptor Profile: Impact of the 2-Hydroxyethyl Moiety vs. Simple N-Alkyl Analogs

The 2-hydroxyethyl linker of the target compound introduces a secondary alcohol that acts as both hydrogen bond donor (HBD) and acceptor (HBA). Comparative analysis with the des-hydroxy analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428352-94-6, MW 251.3) reveals that the target compound possesses one additional HBD and HBA, increasing the HBD count from 1 to 2 and HBA count from 4 to 5 . This change is predicted to reduce calculated logP by approximately 0.5–0.8 units based on the contribution of an aliphatic hydroxyl (π substituent ≈ -0.6 to -1.0), thereby improving aqueous solubility and reducing non-specific protein binding [1]. The hydroxyl also introduces a chiral center, offering the potential for stereospecific interactions with biological targets that achiral N-alkyl analogs cannot achieve.

Medicinal Chemistry Solubility Optimization Molecular Recognition

Furan Ring Positional Isomerism: Furan-3-yl vs. Furan-2-yl Attachment and Target Binding Geometry

The attachment of the hydroxyethyl linker at the furan-3-yl (β) position rather than furan-2-yl (α) position alters the spatial orientation of the furan oxygen lone pair and the ring's π-electron density distribution [1]. In furan-containing benzenesulfonamide carbonic anhydrase inhibitors, molecular docking studies have shown that the furan ring occupies the hydrophobic half of the CA active site, with specific van der Waals contacts to residues including Phe131, Val135, and Leu204 [2]. The furan-3-yl attachment positions the ring oxygen differently than furan-2-yl, potentially altering the complementarity with these hydrophobic pocket residues. A series of fifteen furyl sulfonamides demonstrated that substitution pattern significantly impacted selectivity among hCA isoforms I, II, IV, and IX, with select compounds exceeding acetazolamide potency against tumor-associated hCA IX [2]. While direct data for the target compound are not yet reported, the structural precedent establishes that furan positional isomerism is a critical determinant of CA isoform selectivity [2].

Carbonic Anhydrase Inhibition Molecular Docking Isomer Differentiation

Application Scenarios for 4-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide (CAS 1396857-23-0)


Carbonic Anhydrase Inhibitor Probe Development and Isoform Selectivity Profiling

The 4-chlorobenzenesulfonamide core, with a documented Ki of 17.5 nM against hCA II in its unadorned form [1], provides a validated zinc-binding anchor. The furan-3-yl-2-hydroxyethyl tail appended in this compound offers additional contacts within the CA active site cleft, as demonstrated by docking studies on structurally related furyl sulfonamides that achieve sub-nanomolar KI values against hCA I and exhibit selectivity indices up to 70-fold [2]. Researchers developing isoform-selective CA inhibitors for glaucoma, cancer, or epilepsy can use this compound as a starting scaffold for systematic SAR exploration of the tail region, leveraging the intermediate electronic character of the 4-chloro substituent .

Lead Optimization Library Design Requiring Low Heavy-Atom Count and Tunable Lipophilicity

With 20 heavy atoms and a molecular weight of 301.75 Da, this compound offers a favorable heavy-atom economy compared to the 4-CF₃ (22 heavy atoms, 335.30 Da) and 4-acetyl (21 heavy atoms, 309.34 Da) analogs . In fragment-based or lead-optimization campaigns where compound efficiency metrics (LE, LLE, LELP) drive compound prioritization, the lower MW and predicted moderate logP (estimated ~1.2–1.5) position this compound favorably against bulkier or more lipophilic alternatives. Procurement for parallel library synthesis can be rationalized on the basis of these calculated efficiency parameters.

Biochemical Assay Development Requiring Soluble, Low-Plasma-Protein-Binding Sulfonamide Scaffolds

The presence of the secondary hydroxyl group on the ethyl linker provides one additional hydrogen bond donor and acceptor relative to des-hydroxy N-alkyl analogs . This structural feature is predicted to reduce logP by approximately 0.5–0.8 log units, which should translate to improved aqueous solubility and reduced non-specific binding to assay components [3]. The compound is therefore suited for in vitro biochemical and cell-based assay development where compound solubility and minimal non-specific protein binding are critical for obtaining reliable dose-response data.

Chemical Biology Tool Compound for Sulfonamide-Enzyme Interaction Studies

The sulfonamide functional group is a privileged pharmacophore that engages a wide range of enzyme targets—carbonic anhydrases, steroid sulfatase, matrix metalloproteinases, and dihydropteroate synthase—through distinct mechanisms including zinc coordination, transition-state mimicry, and competitive substrate displacement [2]. This compound, with its defined combination of a 4-chlorobenzenesulfonamide warhead and a furan-hydroxyethyl tail, can serve as a chemical biology probe to map sulfonamide-protein interaction landscapes, particularly when used in conjunction with the 4-CF₃, 4-acetyl, and des-hydroxy control analogs to deconvolve the contributions of individual structural features to binding thermodynamics [2].

Quote Request

Request a Quote for 4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.